molecular formula C8H10ClN3OS B6272305 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride CAS No. 1185298-48-9

2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Cat. No. B6272305
CAS RN: 1185298-48-9
M. Wt: 231.7
InChI Key:
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Description

“2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride” is a chemical compound with the molecular formula C8H10ClN3OS and a molecular weight of 231.7025 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H10ClN3OS and a molecular weight of 231.7025 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thieno[3,2-d]pyrimidinones

    A study by Zadorozhny et al. (2010) explored the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. The differences in the position of the sulfur atom in the structure significantly affected their electronic spectra, indicating potential variations in biological activities (Zadorozhny, Turov, & Kovtunenko, 2010).

  • One-Step Synthesis Approach

    Shi et al. (2018) reported a greener, more efficient approach for synthesizing Thieno[2,3-d]pyrimidin-4(3H)-ones. This method involved a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, significantly simplifying the synthesis process (Shi et al., 2018).

Pharmacological Potential

  • Antibacterial Properties

    Research by Giri et al. (2017) focused on synthesizing novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives and evaluating their antibacterial activities. These compounds showed high activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Giri et al., 2017).

  • Antitumor Activity

    Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Several compounds displayed potent anticancer activity against human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial Activity

    A study by Kostenko et al. (2008) synthesized 3,4-dihydro pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones and demonstrated their antistaphylococcal properties. These compounds possess potential as antimicrobial agents (Kostenko et al., 2008).

  • Anti-Inflammatory Potential

    The work by Cannito et al. (1990) involved the synthesis of thieno[2,3-d]pyrimidin-4-(3H)-one-2-thiones and evaluated their analgesic and anti-inflammatory activities. Some compounds showed activities comparable to acetylsalicylic acid (Cannito et al., 1990).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride involves the reaction of 2-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one with formaldehyde and methylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one", "Formaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one is reacted with formaldehyde and methylamine in the presence of a suitable solvent and catalyst to form 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one." ] }

CAS RN

1185298-48-9

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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